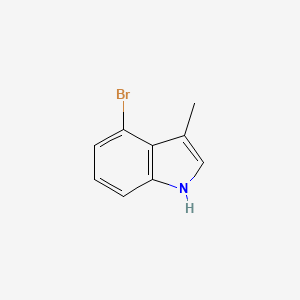

4-bromo-3-methyl-1H-indole

描述

Significance of the Indole (B1671886) Scaffold in Natural Products and Drug Discovery

The indole nucleus, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a structural motif found in numerous natural products, including alkaloids and amino acids like tryptophan. researchgate.netnih.govresearchgate.net This fundamental building block is also a key component in a multitude of synthetic compounds with therapeutic applications. researchgate.netnih.gov The versatility of the indole scaffold allows for a wide range of chemical modifications, leading to a diverse array of derivatives with varied biological activities. researchgate.netnih.gov

Role of Indole Derivatives in Biological Activity

Indole derivatives are renowned for their broad spectrum of biological activities. researchgate.netbohrium.comresearchgate.net These compounds have been shown to interact with various biological targets, including enzymes and receptors, leading to a range of pharmacological effects. nih.govchula.ac.th The ability of the indole ring system to mimic peptide structures and participate in crucial binding interactions contributes to its widespread bioactivity. chula.ac.th Consequently, indole derivatives have been extensively investigated for their potential as therapeutic agents in numerous disease areas. researchgate.netmdpi.com The diverse pharmacological profile includes anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties. researchgate.netnih.govresearchgate.netmdpi.com

Importance of the Indole Nucleus in Pharmaceutical and Agrochemical Compounds

The significance of the indole nucleus extends to both the pharmaceutical and agrochemical industries. researchgate.netajchem-b.com In pharmaceuticals, many approved drugs contain the indole core, highlighting its importance in drug design and development. nih.govbohrium.com Examples include the anti-inflammatory drug indomethacin, the antimigraine agent sumatriptan, and various anticancer agents. nih.govmdpi.com The structural versatility of indole allows for the fine-tuning of pharmacological properties to achieve desired therapeutic outcomes. researchgate.netnih.gov

In the agrochemical sector, indole derivatives have been developed as plant growth regulators, fungicides, and herbicides. researchgate.netnih.gov For instance, indole-3-acetic acid is a natural plant hormone that influences various aspects of plant development. nih.govpcbiochemres.com The ability of synthetic indole compounds to modulate plant growth and protect against pathogens underscores their agricultural importance. researchgate.net

Contextualization of 4-Bromo-3-methyl-1H-indole as a Substituted Indole

This compound is a specific derivative of the indole family, characterized by the presence of a bromine atom at the 4-position and a methyl group at the 3-position of the indole ring. nih.gov These substitutions impart unique properties to the molecule, distinguishing it from the parent indole and other derivatives.

Unique Structural Features and their Implications

The introduction of a bromine atom and a methyl group onto the indole scaffold has significant electronic and steric implications. The bromine atom at the C4 position is an electron-withdrawing group, which can influence the reactivity of the benzene portion of the indole ring. The methyl group at the C3 position, a common substitution site in bioactive indoles, can also affect the molecule's biological activity and metabolic stability. The specific placement of these substituents creates a distinct chemical entity with the potential for novel biological interactions. chemshuttle.com For instance, a related compound, this compound-6-carboxylic acid, serves as a key intermediate in the synthesis of mTOR kinase inhibitors for cancer therapy and as a lead structure for developing fungicides. chemshuttle.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H8BrN | nih.govscbt.comsynquestlabs.com |

| Molecular Weight | 210.07 g/mol | nih.govscbt.com |

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| CAS Number | 475039-81-7 | nih.govscbt.comfluorochem.co.uk |

| Physical Form | Solid | sigmaaldrich.com |

Comparison with Related Bromo- and Methyl-Substituted Indole Derivatives

The properties of this compound can be better understood by comparing it with other substituted indoles. For example, the position of the bromine and methyl groups is crucial for its activity. In a study on antitubercular agents, it was found that bromo substitution at the 4th and 6th positions of the indole ring, along with a methyl substitution on an attached phenyl ring, increased potency. sci-hub.se

Recent research on bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives has provided insights into their crystal structures and intermolecular interactions, which are crucial for understanding their potential applications in drug discovery. iucr.org These studies emphasize how the specific placement of substituents like bromine and methyl groups dictates the supramolecular assembly and, by extension, the material's properties.

Classical Indole Synthesis Approaches Applicable to Halogenated and Methylated Indoles

Several classical methods for indole synthesis have proven adaptable for the preparation of halogenated and methylated indoles. These methods often involve the formation of the indole ring from acyclic precursors and can be tailored to introduce specific substituents on the carbocyclic and pyrrole rings.

Fischer Indole Synthesis and its Adaptations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a widely used method for constructing the indole nucleus. wikipedia.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgnih.gov The choice of acid catalyst is crucial, with Brønsted acids like hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, as well as Lewis acids such as zinc chloride and boron trifluoride, being effective. wikipedia.orgnih.gov

The mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an ene-hydrazine. wikipedia.orgjk-sci.com A key researchgate.netresearchgate.net-sigmatropic rearrangement follows, leading to a di-imine intermediate that subsequently cyclizes and eliminates ammonia to form the aromatic indole ring. wikipedia.orgnih.gov Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the indole ring. wikipedia.org

For the synthesis of a compound like this compound, the Fischer synthesis would require a (4-bromo-phenyl)-hydrazine and propan-2-one. Adaptations of the Fischer synthesis, such as the Buchwald modification, utilize palladium catalysis to form the necessary N-arylhydrazone intermediate by cross-coupling aryl bromides with hydrazones, expanding the scope of the reaction. wikipedia.org

| Feature | Description |

|---|---|

| Reactants | (Substituted) phenylhydrazine and an aldehyde or ketone. wikipedia.org |

| Conditions | Acidic (Brønsted or Lewis acids). wikipedia.orgnih.gov |

| Key Intermediate | Phenylhydrazone which isomerizes to an ene-hydrazine. wikipedia.org |

| Key Mechanistic Step | researchgate.netresearchgate.net-sigmatropic rearrangement. wikipedia.orgnih.gov |

| Adaptations | Buchwald modification using palladium-catalyzed cross-coupling. wikipedia.org |

Batcho-Leimgruber Indole Synthesis for 4-Bromoindole (B15604) Precursors

The Batcho-Leimgruber indole synthesis provides a flexible and regioselective route to substituted indoles, making it particularly suitable for the synthesis of precursors to 4-bromoindoles. wikipedia.orgwikipedia.org This two-step process begins with the reaction of an o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), and an amine like pyrrolidine to form an enamine. wikipedia.org The subsequent reductive cyclization of this enamine intermediate yields the indole. wikipedia.org

A key advantage of this method is the wide availability of substituted o-nitrotoluenes, allowing for the preparation of a variety of substituted indoles. wikipedia.org For the synthesis of 4-bromoindole, 4-bromo-2-nitrotoluene would be the starting material. The reaction conditions are generally mild, and the yields are often high. wikipedia.org Various reducing agents can be employed for the cyclization step, including palladium on carbon with hydrogen, Raney nickel and hydrazine (B178648), or stannous chloride. wikipedia.org The Batcho-Leimgruber synthesis has been successfully used to prepare 4-, 5-, 6-, and 7-bromoindoles, which are valuable precursors for further functionalization. researchgate.net

| Step | Description |

|---|---|

| Step 1: Enamine Formation | Reaction of an o-nitrotoluene with a formamide acetal and an amine. wikipedia.org |

| Step 2: Reductive Cyclization | Reduction of the nitro group followed by cyclization to form the indole ring. wikipedia.org |

| Starting Materials for 4-Bromoindole | 4-bromo-2-nitrotoluene. |

| Advantages | High yields, mild conditions, and good regioselectivity. wikipedia.orgwikipedia.org |

Bartoli Indole Synthesis and Dobbs Modification for Methylindole Precursors

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.org The reaction is particularly effective when a bulky substituent is present at the ortho position of the nitroarene, as this steric hindrance facilitates the key researchgate.netresearchgate.net-sigmatropic rearrangement in the reaction mechanism. wikipedia.org Three equivalents of the vinyl Grignard reagent are typically required for the reaction with nitroarenes. wikipedia.org

A significant advancement in this methodology is the Dobbs modification, which utilizes an ortho-bromine atom as a directing group. wikipedia.org This bromine atom can be subsequently removed, providing a route to 7-unsubstituted indoles. organic-chemistry.org This modification has been successfully applied to the synthesis of 4-methylindole, highlighting its utility in preparing substituted indoles that might be difficult to access through other methods. wikipedia.org The synthesis of various indoles, including 2,4-dimethylindole, has been achieved starting from 4-bromo-3-nitrotoluene using the Bartoli reaction followed by radical reduction. organic-chemistry.org

The Bartoli synthesis offers the advantage of being able to produce indoles with substituents on both the carbocyclic and pyrrole rings, a feature that can be challenging to achieve with other methods like the Batcho-Leimgruber synthesis. wikipedia.org

Advanced Synthetic Strategies and Catalytic Approaches

Modern synthetic chemistry has seen the emergence of powerful catalytic methods for the formation and functionalization of indole rings. Palladium-catalyzed reactions, in particular, have become indispensable tools for the derivatization of indoles.

Palladium-Catalyzed Reactions for Indole Derivatization

Palladium catalysis has a prominent role in the synthesis and functionalization of indole derivatives. researchgate.net These reactions offer a versatile and efficient means of forming carbon-carbon and carbon-heteroatom bonds, often with high selectivity and functional group tolerance. researchgate.netnih.gov Palladium-catalyzed reactions have been extensively studied for various transformations involving the indole nucleus, including C-H functionalization and cross-coupling reactions. nih.gov

The Suzuki cross-coupling reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. nih.gov This reaction is particularly valuable for the derivatization of brominated indoles, allowing for the introduction of a wide range of aryl and heteroaryl substituents. nih.govaalto.fi

The Suzuki-Miyaura coupling is a robust and versatile method due to its mild reaction conditions, broad substrate scope, and the stability of the boronic acid reagents. nih.gov For brominated indoles, the Suzuki reaction provides a powerful tool for creating diverse molecular architectures. For instance, 7-bromoindoles can be coupled with various boronic acids to generate 7-arylindoles. researchgate.net The reaction has also been successfully applied to the coupling of other bromoindoles. aalto.fi

The general conditions for a Suzuki cross-coupling reaction involving a brominated indole typically include a palladium catalyst (e.g., PdCl2(PPh3)2), a base (e.g., K2CO3 or Cs2CO3), and a suitable solvent system. nih.gov The reaction has been demonstrated to be effective for the coupling of various substituted indazoles and other nitrogen-containing heterocycles, indicating its broad applicability. nih.gov

| Component | Example(s) | Function |

|---|---|---|

| Brominated Indole | This compound | Electrophilic partner |

| Organoboron Reagent | Aryl or heteroaryl boronic acid | Nucleophilic partner |

| Palladium Catalyst | PdCl2(PPh3)2, Pd(PPh3)4 | Catalyzes the cross-coupling |

| Base | K2CO3, Cs2CO3, K3PO4 | Activates the organoboron reagent |

| Solvent | Dioxane, DMF, Toluene | Reaction medium |

C-H Activation and C-N/C-C Bond Formations

Transition metal-catalyzed C-H activation has become a powerful tool in organic synthesis, enabling the direct functionalization of C-H bonds that were traditionally considered unreactive. acs.org This approach offers a more atom- and step-economical alternative to classical cross-coupling reactions, which often require pre-functionalized starting materials. researchgate.net For the synthesis of complex indole derivatives, palladium and rhodium catalysts have been extensively used to forge new C-N and C-C bonds.

The regioselectivity of C-H activation on the indole ring is a significant challenge due to the presence of multiple C-H bonds. nih.gov The inherent electronic properties of the indole nucleus favor functionalization at the C3 position, and if C3 is substituted, reaction often occurs at C2. nih.gov However, by employing directing groups, which coordinate to the metal catalyst and bring it into proximity of a specific C-H bond, functionalization can be guided to other positions, including the less reactive C4 and C7 on the benzene ring portion of the indole. acs.orgacs.org

Table 1: Regioselectivity in Transition Metal-Catalyzed C-H Functionalization of Indoles

| Catalyst System | Directing Group | Position Functionalized | Bond Formed |

| Palladium (Pd) | N-pyrimidyl or pyridyl | C2 | C-N |

| Rhodium (Rh) | N-PtBu2 | C7 | C-Aryl |

| Rhodium (Rh) | N-alkoxycarbamoyl | C4 | C-C |

| Iridium (Ir) | Adamantoyl | C2 and C4 | C-S |

For instance, rhodium(III) catalysts have been successfully employed for the C-H activation and annulation of indole derivatives to construct fused heterocyclic systems. mit.edu Similarly, palladium catalysis can be used for the synthesis of indoles through a C-H activation and bisamination sequence. These methods, while not yet reported for the direct synthesis of this compound, provide a conceptual framework for the development of novel synthetic routes to its derivatives by functionalizing the indole core at various positions through carefully chosen catalyst and directing group combinations.

Microwave-Assisted Synthesis of Indole Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique in medicinal chemistry for accelerating the synthesis of various heterocyclic compounds, including indoles. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to improved yields and purer products compared to conventional heating methods.

Several classical indole syntheses, such as the Fischer, Bischler-Mohlau, and Sonogashira reactions, have been adapted to microwave conditions. For the synthesis of halogenated indoles, microwave assistance can be particularly beneficial. For example, the one-pot, three-component synthesis of polysubstituted indoles, including those with halide substituents, can be efficiently carried out under microwave irradiation. The synthesis of 2-methyl-1H-indole-3-carboxylate derivatives, some of which are brominated, has also been achieved using microwave-assisted palladium-catalyzed heterocyclization.

Table 2: Comparison of Conventional and Microwave-Assisted Indole Synthesis

| Reaction Type | Conventional Conditions | Microwave Conditions | Advantages of MAOS |

| Bischler Indole Synthesis | Refluxing in solvent for several hours | 540 W for 45-60 seconds (solvent-free) | Drastically reduced reaction time, solvent-free, improved yields |

| Sonogashira Coupling/Cyclization | 60-90 °C for several hours | 60-90 °C for 10-30 minutes | Faster reaction, higher yields |

| Fischer Indole Synthesis | Acid catalyst, heating for hours | Microwave irradiation, shorter time | Faster, cleaner reactions |

The application of MAOS to the synthesis of this compound could offer a more efficient and environmentally friendly route, potentially reducing the use of harsh reagents and solvents.

Green Chemistry Principles in Indole Bromination

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of indole bromination, this involves the use of safer brominating agents, minimizing waste, and employing environmentally benign reaction conditions.

Traditionally, elemental bromine (Br₂) has been used for bromination, but it is highly toxic and corrosive. Greener alternatives include N-bromosuccinimide (NBS), which is a solid and easier to handle. The use of NBS, however, can still generate succinimide as a byproduct, and reactions are often carried out in chlorinated solvents.

More recent developments in green bromination chemistry focus on indole-catalyzed protocols that can be performed in non-polar, less hazardous solvents like heptane. In these systems, a catalytic amount of an indole derivative acts as a bromine shuttle from an N-bromoimide reagent to the substrate. This approach not only avoids chlorinated solvents but also simplifies product purification. Furthermore, electrochemical methods for the bromination of indoles using bromide salts are being explored as a sustainable alternative that avoids the use of chemical oxidants.

Regioselective Bromination Methods for Indole Rings

The regioselective bromination of the indole ring is crucial for the synthesis of specific isomers like this compound. The indole nucleus is highly susceptible to electrophilic substitution, with the C3 position being the most reactive. When the C3 position is blocked, as in 3-methylindole (B30407), electrophilic substitution typically occurs at the C2 position.

To achieve bromination at the C4 position, strategic manipulation of protecting groups and reaction conditions is necessary. One approach involves the use of a directing group on the indole nitrogen that can favor substitution at other positions. Alternatively, the electronic properties of the indole ring can be modified by introducing electron-withdrawing groups. For instance, placing an alkoxycarbonyl group at the C3 position of an indole can direct dibromination to the C5 and C6 positions when using bromine in acetic acid.

For the synthesis of 4-bromoindoles specifically, methods starting from appropriately substituted anilines or phenols are often employed. The Batcho-Leimgruber indole synthesis is one such classical method that can be adapted for this purpose. Another strategy involves the metal-halogen exchange of existing bromoindoles to introduce other functional groups.

Synthesis of Specific this compound Analogs and Intermediates

The synthesis of specific analogs and intermediates of this compound highlights the application of various synthetic strategies to create complex molecules with potential biological activity.

Synthesis Routes for [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone

A novel synthesis for the analog [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone has been developed, starting from readily available materials. The key steps of this synthesis are outlined below:

Friedel-Crafts Benzoylation: The synthesis begins with the Friedel-Crafts benzoylation of n-propylbenzene with benzoyl chloride in the presence of aluminum chloride as a Lewis acid catalyst to produce (4-propylphenyl)phenylmethanone.

Allylic Bromination: The resulting ketone undergoes side-chain bromination with N-bromosuccinimide (NBS) in carbon tetrachloride to yield the corresponding bromo derivative.

Oxidation: The bromo derivative is then oxidized using bis-tetrabutylammonium dichromate to form the 1,4-diacyl benzene, 1-(4-benzoylphenyl)propan-1-one.

Fischer Indole Synthesis: The final step is a Fischer indole cyclization. The diacyl benzene is treated with phenylhydrazine to form a hydrazone, which is then cyclized in the presence of boron trifluoride etherate in acetic acid to afford the target molecule, [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone, in good yield.

This multi-step synthesis demonstrates a classical yet effective approach to constructing complex indole derivatives.

Preparation of 3-(Bromomethyl)-1-carbethoxy-4-iodoindole for Differential Substitution

The synthesis of intermediates such as 3-(bromomethyl)-1-carbethoxy-4-iodoindole is of significant interest as it allows for the differential functionalization of the indole ring at the 3 and 4 positions. The presence of two different halogen atoms with distinct reactivities in cross-coupling reactions (iodine being more reactive than bromine) and a reactive bromomethyl group provides a versatile platform for creating a diverse range of substituted indoles.

The synthesis of such an intermediate would likely involve:

N-Protection: Protection of the indole nitrogen with an ethoxycarbonyl group.

Iodination at C4: Regioselective iodination at the C4 position. This can be a challenging step, and methods involving mercuration or thallation followed by iodination have been reported for achieving this regioselectivity on N-protected indoles.

Bromination of the C3-Methyl Group: Radical bromination of the methyl group at the C3 position using a reagent like N-bromosuccinimide (NBS) with a radical initiator.

Once synthesized, this intermediate can be used in sequential cross-coupling reactions, such as Suzuki or Sonogashira couplings, where the more reactive C-I bond at the C4 position can be selectively reacted first, followed by reaction at the C3-bromomethyl position.

Improved Processes for Key Indole Intermediates

The efficient synthesis of this compound relies heavily on the availability and preparation of key precursors. Research has focused on optimizing the synthesis of the core indole structure and introducing substituents in a controlled manner. Improvements in these processes often aim for higher yields, better regioselectivity, milder reaction conditions, and the use of more sustainable or cost-effective reagents.

A primary intermediate for this compound is 3-methyl-1H-indole itself. The Fischer indole synthesis remains a foundational method for creating the indole ring. This reaction produces an indole from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions. mdpi.com For 3-methyl-1H-indole, propionaldehyde phenylhydrazone is cyclized, often with catalysts like zinc chloride or sulfuric acid, to form the indole ring by removing an ammonia molecule. chemicalbook.com The choice of acid catalyst is critical, with both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., zinc chloride, iron chloride) being effective. mdpi.com

Once the 3-methyl-1H-indole core is formed, the subsequent bromination is a critical step. Traditional methods can lead to a mixture of products or over-halogenation. thieme-connect.com Therefore, developing selective and high-yield bromination techniques has been a significant area of improvement. The use of N-bromosuccinimide (NBS) is a common strategy. The regioselectivity of the bromination of 3-methylindoles can be controlled by altering the reaction conditions and the protecting group on the indole nitrogen. acs.org For instance, treating 3-methylindole with NBS in carbon tetrachloride can selectively yield 2-bromo-3-methylindole in high yield (97%). nih.gov

More recent advancements have explored the use of copper(II) halides as effective reagents for the halogenation of indoles, offering a milder and more selective alternative. thieme-connect.com Studies have shown that reaction conditions can be fine-tuned to direct bromination to specific positions on the indole ring. For example, the reaction of 1-methyl-1H-indole with copper(II) bromide can be switched to selectively produce either the 3-bromo or the 2,3-dibromo derivative by the addition of a base or water, respectively. thieme-connect.com In the presence of sodium hydroxide and silica gel, the reaction favors the formation of 3-bromo-1-methyl-1H-indole. Conversely, the addition of water shifts the selectivity towards the 2,3-dibrominated product. thieme-connect.com

The table below summarizes the conditions for the selective bromination of a model substrate, 1-methyl-1H-indole, using a copper(II) bromide system, illustrating how process improvements can control product outcomes.

| Entry | Reagent | Additive | Solvent | Time (h) | Product(s) | Yield (%) |

| 1 | CuBr₂ (2 equiv) | NaOH (3 equiv) | Acetonitrile | 3 | 3-bromo-1-methyl-1H-indole / 2,3-dibromo-1-methyl-1H-indole | 60 / 15 |

| 2 | CuBr₂ (2 equiv) | NaOH (3 equiv), Silica Gel | 1,2-dichloroethane | 0.25 | 3-bromo-1-methyl-1H-indole / 2,3-dibromo-1-methyl-1H-indole | 68 / 3 |

| 3 | CuBr₂ (2 equiv) | H₂O (0.2 mL) | 1,2-dichloroethane | 10 | 2,3-dibromo-1-methyl-1H-indole | 85 |

| 4 | CuBr₂ (2 equiv) | H₂O (0.2 mL), TBAB | 1,2-dichloroethane | 1 | 2,3-dibromo-1-methyl-1H-indole | 90 |

| Data adapted from studies on the halogenation of 1-methyl-1H-indole. thieme-connect.com TBAB refers to tetrabutylammonium bromide. |

Alternative improved strategies involve building the indole ring from precursors that already contain the desired halogen substituent. For example, 4-halo-1H-indoles can be synthesized from 2,3-dihalophenols. This multi-step process involves alkylation, rearrangement, and a final cyclization step to yield the 4-substituted indole. rsc.org While more complex, this approach offers a high degree of control over the final substitution pattern, avoiding potential issues with the regioselectivity of direct bromination on the indole core.

属性

IUPAC Name |

4-bromo-3-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-6-5-11-8-4-2-3-7(10)9(6)8/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYNWUZMWCHKGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60680943 | |

| Record name | 4-Bromo-3-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475039-81-7 | |

| Record name | 4-Bromo-3-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-methyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reactivity of 4 Bromo 3 Methyl 1h Indole

Electrophilic Substitution Reactions on the Indole (B1671886) Nucleus

The indole ring system is electron-rich and readily undergoes electrophilic substitution. The presence of the methyl group at the C-3 position and the bromine atom at the C-4 position influences the regioselectivity of these reactions.

While the C-3 position is typically the most nucleophilic and reactive site in indoles, in 4-bromo-3-methyl-1H-indole, this position is already substituted with a methyl group. This directs electrophilic attack to other positions on the indole nucleus. However, the methyl group itself can be a site of reaction. For instance, in reactions analogous to the Mannich reaction, the C-3 methyl group can be functionalized. ambeed.com

The nitrogen atom (N-1) of the indole ring is a key site for derivatization, which can be crucial for modifying the compound's properties and for subsequent synthetic steps.

N-Alkylation: The hydrogen atom on the indole nitrogen can be substituted with various alkyl groups. This is typically achieved by treating the indole with a base to form the corresponding anion, followed by reaction with an alkyl halide. This N-alkylation is a common strategy in the synthesis of more complex molecules.

Protecting Groups: In multi-step syntheses, the indole nitrogen is often protected to prevent unwanted side reactions. Common protecting groups for indoles include tosyl (Ts), benzenesulfonyl (Bs), and various carbamates. The choice of protecting group depends on the specific reaction conditions to be employed in subsequent steps.

Cross-Coupling Reactions for Further Functionalization

The bromine atom at the C-4 position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of derivatives.

Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds. This compound can be coupled with various organoboron compounds, such as boronic acids or their esters, in the presence of a palladium catalyst and a base. google.comgoogle.com For example, the coupling of a derivative of this compound with an acrylamide-substituted boronic acid ester has been reported in the synthesis of kinase inhibitors. google.com

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| This compound-7-carboxamide | N-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide | Tetrakis(triphenylphosphine)palladium(0) | 4-(3-acrylamido-2-methylphenyl)-3-methyl-1H-indole-7-carboxamide | google.com |

| This compound | tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate | Tetrakis(triphenylphosphine)palladium(0) | tert-butyl 4-(3-methyl-1H-indol-4-yl)-3,6-dihydropyridine-1(2H)-carboxylate | google.com |

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. This reaction provides a method for introducing alkenyl groups at the C-4 position. google.com

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the C-4 position of the indole and a terminal alkyne. It is catalyzed by both palladium and copper complexes and is a valuable method for synthesizing alkynylindoles.

Ring Transformations and Skeletal Rearrangements

While less common than functional group transformations, the indole nucleus of this compound can potentially undergo ring-opening or rearrangement reactions under specific and often harsh conditions. Information regarding specific ring transformations and skeletal rearrangements of this particular compound is limited in the provided search results. However, general indole chemistry suggests that reactions such as oxidative cleavage of the 2,3-double bond or acid-catalyzed rearrangements could be possible, leading to quinoline (B57606) or other heterocyclic systems.

Nucleophilic Substitution Reactions of the Bromine Atom

The direct nucleophilic aromatic substitution (SNAr) of the bromine atom on the benzene (B151609) ring of this compound is generally difficult. google.com This is because the benzene ring is electron-rich, which disfavors attack by nucleophiles. However, such reactions can be facilitated if the indole ring is activated by the presence of strong electron-withdrawing groups or through the use of metal catalysts. For instance, palladium-catalyzed amination (Buchwald-Hartwig reaction) or cyanation reactions can be used to replace the bromine atom with amino or cyano groups, respectively.

Reactions with Active Methylene (B1212753) Compounds

Reactions of indoles with active methylene compounds, often under basic conditions, can lead to the formation of new carbon-carbon bonds. While specific examples involving this compound are not detailed in the provided search results, the general reactivity pattern of indoles suggests that the C-2 position, and to a lesser extent other positions on the ring, could potentially react with carbanions generated from active methylene compounds like malonates or β-ketoesters.

Computational Chemistry and Theoretical Investigations of 4 Bromo 3 Methyl 1h Indole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. niscpr.res.inmdpi.com DFT methods are employed to calculate a wide range of molecular properties by approximating the electron density of the system. For substituted indoles, DFT provides reliable data on geometry, vibrational frequencies, and electronic characteristics. niscpr.res.inacs.org

The initial step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. niscpr.res.in For a molecule like 4-bromo-3-methyl-1H-indole, this involves calculating bond lengths, bond angles, and dihedral angles. While specific experimental data for this substituted indole (B1671886) is scarce, the optimized geometrical parameters can be compared to those of the parent indole molecule, which have been well-established through both experimental and theoretical means. researchgate.net DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, provide theoretical values that are typically in good agreement with experimental data. researchgate.net

Following optimization, frequency calculations are performed. These calculations serve two primary purposes: first, to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies), and second, to predict the molecule's vibrational spectrum (e.g., IR and Raman frequencies). researchgate.netsioc-journal.cn

Below is a table of selected optimized geometrical parameters for the parent indole molecule, calculated using DFT, which serves as a foundational reference for understanding the geometry of its derivatives.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311+G(d,p)) |

|---|---|---|

| Bond Length (Å) | N1-C2 | 1.375 |

| C2-C3 | 1.378 | |

| C3-C3a | 1.432 | |

| N1-C7a | 1.391 | |

| C4-C5 | 1.393 | |

| Bond Angle (°) | C7a-N1-C2 | 109.5 |

| N1-C2-C3 | 110.8 | |

| C2-C3-C3a | 106.8 | |

| C4-C5-C6 | 120.9 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. acs.org A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For indole derivatives, the HOMO is typically distributed over the π-system of the entire bicyclic ring, indicating its electron-rich nature. The LUMO is also generally delocalized across the ring system. acs.org The introduction of a bromine atom (an electron-withdrawing group) and a methyl group (an electron-donating group) at the C4 and C3 positions, respectively, would modulate the energies and distributions of these orbitals. DFT calculations are essential for quantifying these effects. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -0.5 to -1.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded so that red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). rsc.org

Ionization Potential (IP) : The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (EA) : The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ) : The tendency of a molecule to attract electrons, calculated as (IP + EA) / 2.

Chemical Hardness (η) : A measure of resistance to charge transfer, calculated as (IP - EA) / 2.

Chemical Softness (S) : The reciprocal of hardness (1/η).

Electrophilicity Index (ω) : A measure of a molecule's ability to act as an electrophile, calculated as χ² / (2η).

These descriptors provide a quantitative framework for comparing the reactivity of different molecules. researchgate.net

| Descriptor | Symbol | Illustrative Calculated Value |

|---|---|---|

| Electronegativity | χ | 3.25 eV |

| Chemical Hardness | η | 2.50 eV |

| Chemical Softness | S | 0.40 eV⁻¹ |

| Electrophilicity Index | ω | 2.11 eV |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling a Lewis structure. uni-muenchen.dewikipedia.org This method is particularly useful for analyzing intramolecular interactions, such as hyperconjugation and charge transfer, which contribute to molecular stability. dergipark.org.tr

For an indole system, NBO analysis can quantify the delocalization of the nitrogen atom's lone pair (LP) into the antibonding π* orbitals of the adjacent C-C bonds (LP(N) → π*(C-C)). aip.org This interaction is fundamental to the aromaticity and reactivity of the indole ring. The analysis provides second-order perturbation energies (E(2)) for these donor-acceptor interactions, where a higher E(2) value indicates a stronger interaction and greater stabilization. acs.org NBO analysis would also detail the nature of the C-Br, C-N, and C-C bonds within this compound.

Molecular Docking and Dynamics Simulation Studies

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction of a small molecule (a ligand) with a biological macromolecule (a receptor, typically a protein). espublisher.com The indole scaffold is a common feature in many biologically active compounds, and its derivatives are frequently investigated as potential inhibitors of enzymes or receptor antagonists. nih.govmdpi.com

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. derpharmachemica.comtandfonline.com The process involves placing the ligand in the active site of the protein and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. For this compound, a docking study would identify key interactions, such as hydrogen bonds (e.g., involving the indole N-H), hydrophobic interactions with nonpolar amino acid residues, and potential halogen bonds involving the bromine atom. tandfonline.com

Molecular Dynamics (MD) Simulation is then used to assess the stability of the docked ligand-receptor complex over time. tandfonline.com An MD simulation calculates the motion of atoms in the system, providing insights into the flexibility of the complex and the persistence of key intermolecular interactions identified during docking. nih.gov This analysis confirms whether the ligand remains stably bound in the active site, thereby validating the docking results and providing a more dynamic picture of the binding event.

Ligand-Protein Interactions and Binding Affinity Predictions

The indole nucleus is a fundamental scaffold present in numerous compounds that are the subject of research to discover new products with significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. jocpr.com Understanding how a molecule like this compound interacts with biological targets, such as proteins and enzymes, is crucial for structure-based drug design. Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a receptor, clarifying its binding mode and estimating its binding affinity. jocpr.comnih.gov

In a typical molecular docking study, the three-dimensional structure of the target protein is used as a receptor. The ligand, this compound, would be allowed to flexibly conform within the protein's active site. Programs like AutoDock utilize sophisticated search algorithms to find the most stable binding positions for the ligand. jocpr.com The output of these simulations includes a binding energy score (typically in kcal/mol), which indicates the stability of the ligand-protein complex. A lower binding energy generally suggests a more favorable interaction.

Furthermore, docking studies elucidate the specific intermolecular interactions that stabilize the complex. For this compound, these could include:

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor.

Halogen Bonding: The bromine atom at the 4-position can act as a halogen bond donor, interacting with nucleophilic residues in the protein's active site.

Hydrophobic and π-Interactions: The bicyclic aromatic indole ring can engage in hydrophobic interactions, as well as π-π stacking or π-cation interactions with aromatic or charged amino acid residues. nih.gov

While specific docking studies for this compound are not detailed in the literature, the analysis of other indole-based compounds has shown a positive correlation between docking scores and biological inhibition, demonstrating the predictive power of this computational approach. jocpr.com

| Parameter | Description | Relevance in Drug Design |

| Binding Energy (kcal/mol) | The predicted free energy of binding between the ligand and the protein. Lower values indicate stronger binding. | Predicts the potency of a potential drug candidate. |

| Inhibition Constant (Ki) | Estimated from the binding energy, representing the concentration required to inhibit 50% of the enzyme's activity. | Provides a quantitative measure of inhibitory potential. |

| Hydrogen Bonds | Non-covalent interactions between a hydrogen atom and an electronegative atom (O, N). | Key for binding specificity and stability. |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and protein. | Major driving force for ligand binding. |

| Halogen Bonds | Non-covalent interaction involving a halogen atom as an electrophilic species. | Can enhance binding affinity and specificity. |

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in its crystalline environment, providing insights into how molecules pack and interact with their neighbors. The surface is generated based on the electron density contribution of the molecule versus the entire crystal.

Studies on closely related bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives provide a model for the types of interactions this compound would likely form. nih.gov The analysis partitions the Hirshfeld surface to identify regions associated with specific close contacts between atoms. These contacts can be summarized in a 2D fingerprint plot, which provides a quantitative summary of the intermolecular interactions.

For these related indole structures, a variety of interactions were identified as crucial for stabilizing the crystal packing. nih.gov These include:

H···H Contacts: Typically the most abundant interactions, representing van der Waals forces.

Br···H/H···Br Contacts: Significant interactions highlighting the role of the bromine atom in the crystal packing.

C···H/H···C Contacts: Reflecting interactions involving the aromatic rings.

π–π Interactions: Slipped π–π stacking between indole systems is a dominant feature, with calculated interaction energies up to -60.8 kJ mol⁻¹. nih.gov

The structural significance of these different interactions, as determined by Hirshfeld analysis, corresponds well with the calculated interaction energies, confirming the hierarchy of forces governing the crystal structure. nih.gov

| Intermolecular Contact | Percentage Contribution on Hirshfeld Surface (Example from a related derivative) | Description |

| H···H | ~45% | van der Waals forces and general packing |

| Br···H/H···Br | ~14% | Dipole-dipole and weak hydrogen bonding interactions |

| C···H/H···C | ~19% | Interactions involving aromatic systems |

| O···H/H···O | ~10% | Hydrogen bonding (relevant in derivatives with oxygen) |

| C···C | ~6% | Reflects π-π stacking interactions |

Prediction of Electronic Properties and Spectroscopic Parameters

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of a wide range of molecular properties, including electronic structure and spectroscopic parameters.

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic absorption spectra of molecules. mdpi.comsapub.org This approach simulates the excitation of electrons from occupied to unoccupied molecular orbitals upon absorption of light. The calculations can predict the maximum absorption wavelengths (λmax), the intensity of the absorption (oscillator strength, f), and the nature of the underlying electronic transitions. mdpi.com

For an aromatic molecule like this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the indole ring system. TD-DFT calculations, often using a functional like B3LYP with a basis set such as 6-311+G(d,p), can accurately model these transitions. mdpi.com The results allow for a direct comparison with experimental spectra, helping to assign absorption bands to specific electronic excitations, such as the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). sapub.org The accuracy of these predictions can be further improved by including a solvent model in the calculation to simulate experimental conditions. sapub.orgsharif.edu

| Parameter | Description | Predicted Information |

| Excitation Energy (eV) | The energy required to promote an electron to a higher energy state. | Determines the position of the absorption band. |

| Wavelength (λmax, nm) | The wavelength of light corresponding to the excitation energy. | Directly comparable to experimental UV-Vis spectra. |

| Oscillator Strength (f) | A dimensionless quantity that represents the probability of a given electronic transition. | Correlates with the intensity of an absorption peak. |

| Major Contribution | The primary molecular orbitals involved in the transition (e.g., HOMO → LUMO). | Describes the nature of the electronic excitation. |

The Gauge-Including Atomic Orbital (GIAO) method is a highly reliable computational approach for predicting the NMR chemical shifts of molecules. imist.mayoutube.com This method, typically used in conjunction with DFT, calculates the magnetic shielding tensors for each nucleus in the molecule. By subtracting the calculated shielding of a reference compound (e.g., tetramethylsilane, TMS) from the shielding of the target molecule's nuclei, one can obtain theoretical chemical shifts (δ) that can be directly compared to experimental data. researchgate.net

GIAO calculations are invaluable for confirming the structure of newly synthesized compounds and for assigning ambiguous signals in complex NMR spectra. nih.gov Studies on various indole alkaloids have shown an excellent linear correlation between experimental and DFT-GIAO calculated ¹H and ¹³C chemical shifts, often with R² values exceeding 0.99 for ¹³C NMR. researchgate.netnih.gov Such high accuracy makes this method a powerful tool for structural verification.

| Nucleus | Experimental δ (ppm) | Calculated δ (ppm) | Description |

| ¹³C | Value | Value | Provides information on the carbon skeleton and electronic environment. |

| ¹H | Value | Value | Provides information on the proton environment and neighboring atoms. |

| ¹⁵N | Value | Value | Provides insight into the electronic state of the nitrogen heteroatom. |

The response of a molecule to an applied external electric field is described by its polarizability and hyperpolarizability. These properties are critical for the development of non-linear optical (NLO) materials, which have applications in telecommunications and data storage. scirp.org DFT calculations provide a robust framework for computing these properties.

The key parameters are:

Polarizability (α): Describes the linear response of the electron cloud to an electric field, i.e., the ease with which it can be distorted.

First Hyperpolarizability (β): Describes the non-linear (second-order) response to an electric field and is the primary determinant of a molecule's NLO activity. scirp.org

Calculations yield the tensor components for each property (e.g., μx, μy, μz). From these, the total dipole moment, the average polarizability (α_tot), and the total first hyperpolarizability (β_tot) can be determined. scirp.orgresearchgate.net Molecules with large hyperpolarizability values are sought after for NLO applications.

| Property | Symbol | Description | Unit |

| Dipole Moment | μ | A measure of the separation of positive and negative charges in a molecule. | Debye (D) |

| Average Polarizability | α_tot | The isotropic average of the linear response to an electric field. | esu |

| Total First Hyperpolarizability | β_tot | The magnitude of the second-order (non-linear) response to an electric field. | esu |

Applications of 4 Bromo 3 Methyl 1h Indole and Its Derivatives in Medicinal Chemistry

Drug Discovery and Development

The strategic incorporation of a bromine atom at the 4-position and a methyl group at the 3-position of the indole (B1671886) ring provides a valuable starting point for the synthesis of diverse molecular architectures with potential therapeutic applications. This scaffold has been utilized in the design and synthesis of novel compounds with a range of biological activities.

Scaffold for Novel Drug Design

The 4-bromo-3-methyl-1H-indole core serves as a versatile scaffold in the design of new drug candidates. Its utility is exemplified in the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its subsequent derivatives. In this approach, the 4-bromo-3-methylaniline (B1294692) moiety, derived from this compound, is coupled with pyrazine-2-carboxylic acid to form the core amide. This primary structure then acts as a platform for further molecular elaboration, for instance, through Suzuki cross-coupling reactions. By reacting the bromo-substituted core with various aryl boronic acids, a library of N-(biphenyl)-pyrazine-2-carboxamide derivatives can be generated. This strategy allows for the systematic exploration of the chemical space around the core scaffold, leading to the identification of compounds with optimized biological activities.

The indole framework itself is a well-established pharmacophore found in numerous natural products and synthetic drugs. Its structural features allow it to mimic peptide structures and bind to a variety of enzymes and receptors. The presence of the bromo and methyl groups on the this compound scaffold provides specific steric and electronic properties that can be exploited to achieve desired biological effects and to fine-tune the pharmacological profile of the resulting drug candidates.

Modulation of Biological Activity and Selectivity by Substituents

The biological activity and selectivity of derivatives of this compound can be significantly modulated by the introduction of various substituents. The synthesis of a series of N-(biphenyl)-pyrazine-2-carboxamide derivatives from a common N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide intermediate illustrates this principle.

In a study focused on developing agents against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi), a series of arylated analogs were synthesized via a Suzuki cross-coupling reaction. The nature of the aryl group introduced in place of the bromine atom had a pronounced effect on the antibacterial activity. This highlights how systematic structural modifications to the this compound-derived scaffold can be used to optimize therapeutic potential. The variation in the electronic and steric properties of the introduced substituents allows for the fine-tuning of the molecule's interaction with its biological target, thereby influencing its potency and selectivity.

Exploration of Specific Biological Activities

Derivatives of this compound have been investigated for a range of biological activities, demonstrating the broad therapeutic potential of this chemical scaffold.

Antimicrobial and Antitubercular Agents

The emergence of drug-resistant bacterial strains necessitates the development of novel antimicrobial agents. Derivatives of this compound have shown promise in this area. Specifically, a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were synthesized and evaluated for their antibacterial activity against clinically isolated extensively drug-resistant Salmonella Typhi (XDR-S. Typhi).

The parent compound, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, and its arylated derivatives demonstrated notable antibacterial effects. The minimum inhibitory concentration (MIC) of these compounds was determined, with one of the derivatives exhibiting the most potent activity. The study underscores the potential of this class of compounds as a starting point for the development of new treatments for infections caused by multidrug-resistant bacteria.

| Compound | Substituent at 4-position | Antibacterial Activity (MIC in mg/mL) against XDR-S. Typhi |

|---|---|---|

| Derivative 1 | -Br | Data not specified in source |

| Derivative 2 | Aryl group 1 | Data not specified in source |

| Derivative 3 | Aryl group 2 | Data not specified in source |

| Derivative 4 | Aryl group 3 | 6.25 |

While direct studies on the antitubercular activity of this compound derivatives are limited, the broader class of indole derivatives has been extensively explored as a source of potential anti-tuberculosis agents. The indole scaffold is present in compounds that have shown activity against Mycobacterium tuberculosis. The structural features of this compound make it an attractive candidate for inclusion in screening libraries for new antitubercular drugs.

Anticancer and Cytotoxic Activity

The indole scaffold is a common feature in many anticancer agents, and derivatives of bromo-substituted indoles have demonstrated significant cytotoxic activity against various cancer cell lines. While specific studies focusing exclusively on this compound are not abundant, research on related structures suggests the potential of this compound as a precursor for anticancer drugs.

For instance, studies on 3-substituted-2-indolinone derivatives have shown that bromo-substitution on the indole ring can enhance cytotoxic activity. In one study, a 5-bromo substituted 3-benzylidene indole-2-one derivative was identified as the most potent compound against MCF-7 breast cancer cells. Another study reported the synthesis of a novel nitrogen mustard based on a 6-bromo-indole-3-carboxylic acid derivative, which exhibited significant in vitro cytotoxicity and in vivo antitumor effects. These findings suggest that the presence and position of a bromine atom on the indole ring can be a critical determinant of anticancer activity. The 4-bromo-3-methyl substitution pattern, therefore, represents a promising area for the design and synthesis of novel cytotoxic agents.

Antiviral Activity (e.g., Umifenovir derivatives)

A prominent example of a bromo-indole derivative with established antiviral activity is Umifenovir (Arbidol®). Umifenovir is a broad-spectrum antiviral agent used in some countries for the treatment and prevention of influenza and other respiratory viral infections. Its chemical structure is ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate.

The mechanism of action of Umifenovir involves the inhibition of membrane fusion between the viral envelope and the host cell membrane, a critical step in viral entry. This prevents the virus from delivering its genetic material into the host cell, thereby halting the replication cycle. The highly functionalized indole core of Umifenovir, which includes a bromine atom at the 6-position, is crucial for its antiviral activity. While Umifenovir itself is not a direct derivative of this compound, its structure highlights the importance of the bromo-indole scaffold in the development of antiviral drugs. The synthesis of new antiviral agents often involves the preparation of various functionally substituted indole derivatives, and this compound represents a viable starting material for creating novel analogs with potential antiviral properties.

Enzyme Inhibition (e.g., Elastase Inhibitors, Aromatase Inhibitors)

Derivatives of the bromo-indole scaffold have been investigated as potent inhibitors of several key enzymes implicated in human diseases.

Elastase Inhibitors Human Neutrophil Elastase (HNE) is a serine protease involved in inflammatory processes, and its overactivity is linked to conditions like chronic obstructive pulmonary disease (COPD). N-benzoylindoles have been designed and synthesized as analogs of potent HNE inhibitors. nih.gov Studies on various indole derivatives have demonstrated activity in the micromolar range, highlighting the potential of the indole nucleus as a scaffold for developing HNE inhibitors. nih.gov

Aromatase Inhibitors Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of estrogen-receptor-positive breast cancer. medchemexpress.com Azolyl-substituted indole derivatives have been identified as potent aromatase inhibitors. Research into 3-(azolylmethyl)-1H-indoles has yielded compounds with significant inhibitory activity. For instance, certain imidazole (B134444) derivatives where the benzyl (B1604629) moiety was substituted showed high potency, with IC50 values as low as 0.050 μM. nih.gov Another derivative, an N-ethyl imidazole compound, also proved to be a potent aromatase inhibitor with an IC50 value of 0.052 μM. nih.gov These findings underscore the utility of the indole framework in designing non-steroidal aromatase inhibitors. medchemexpress.comnih.gov

| Compound Type | Specific Derivative Example | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| 3-(azolylmethyl)-1H-indole | Imidazole derivative with 4-cyano benzyl substitution | 0.050 µM | nih.gov |

| 3-(azolylmethyl)-1H-indole | Imidazole derivative with 2-chloro benzyl substitution | 0.054 µM | nih.gov |

| 3-(α-azolylbenzyl)-1H-indole | N-ethyl imidazole derivative | 0.052 µM | nih.gov |

Receptor Agonist/Antagonist Activity (e.g., Serotonin (B10506) Receptors, CB1 Receptors)

The structural similarity of the indole nucleus to endogenous signaling molecules like serotonin has made its derivatives a rich area of investigation for receptor-modulating activities.

Serotonin Receptors Indole derivatives are well-recognized as serotonergic modulators. nih.gov A series of N1-arylsulfonyltryptamines, which are indole derivatives, were found to be potent ligands for the human serotonin 5-HT6 receptor. mdma.ch Furthermore, extensive research into indolylpropyl-piperazine derivatives has identified them as powerful ligands for the serotonin transporter (SERT). nih.gov Studies have shown that halogen substitution at the C-5 position of the indole ring, including with bromine, can lead to an increased affinity for SERT compared to unsubstituted analogues. nih.gov

CB1 Receptors The cannabinoid 1 (CB1) receptor, a key component of the endocannabinoid system, is another target for indole-derived compounds. limef.com Synthetic cannabinoid receptor agonists (SCRAs) often feature an indole or indazole core. nih.gov The substitution on this core is critical for activity. While some studies have shown that halogen substitutions (including bromo) at the 5-position of the indole can be detrimental to binding and functional activity, other research has demonstrated that brominated indazole core structures retain significant potency. nih.govnih.gov For example, the in vitro CB1 receptor potency of ADB-5′Br-BUTINACA (EC50 = 12.5 nM) was found to be similar to its non-brominated analog. nih.gov These findings indicate that the bromo-indole scaffold is a viable starting point for designing novel CB1 receptor modulators, though the precise positioning of the bromine and other substituents is crucial for optimizing affinity and efficacy. nih.govnih.gov

Analgesic Activity

The search for novel pain management therapies has led to the exploration of various heterocyclic compounds, including indole derivatives. researchgate.net A number of studies have demonstrated the analgesic properties of compounds built on the indole framework. acs.org For instance, a series of indole-chalcone hybrids were evaluated for antinociceptive effects, with several compounds showing significant analgesic activity in both central and peripheral pain models. acs.org Specifically, derivatives of 5-bromoisatin, a related bromo-indole structure, have been synthesized and shown to possess potent analgesic and anti-inflammatory effects. pkheartjournal.com This suggests that the incorporation of a bromine atom into the indole ring is a viable strategy for developing new analgesic agents. researchgate.netpkheartjournal.com

Antioxidant Properties

Oxidative stress is implicated in a multitude of diseases, making the development of effective antioxidants a key therapeutic goal. Bromoindole derivatives isolated from marine sources have shown notable antioxidant capabilities. nih.gov A study of compounds from the muricid gastropod Drupella fragum identified three new bromoindoles: 6-bromo-5-hydroxyindole, 6-bromo-4,5-dihydroxyindole, and 6-bromo-4,7-dihydroxyindole. nih.gov Evaluation of their antioxidant activity revealed that 6-bromo-5-hydroxyindole, in particular, possessed a strong antioxidative potency comparable to the widely used synthetic antioxidant BHT. nih.gov Further research has confirmed that an unsubstituted indole nitrogen atom is often mandatory for antioxidant activity, which proceeds via a hydrogen atom transfer mechanism to quench free radicals. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For bromo-indole derivatives, SAR studies have provided key insights into how structural modifications influence biological activity.

Position of Bromine: The placement of the bromine atom on the indole ring is a critical determinant of activity. In studies on anti-inflammatory indoles, bromine substitution on the C5 or C6 position was found to enhance inhibitory activity against nitric oxide (NO), TNFα, and PGE2 compared to the non-brominated parent compound, isatin. mdpi.com For serotonin transporter (SERT) ligands, a bromine at the C5 position increased binding affinity. nih.gov Conversely, for CB1 receptor ligands, a bromo substitution at the C5 position was sometimes found to be detrimental to binding affinity. nih.gov

Substituents at C3: The nature of the substituent at the C3 position significantly impacts antioxidant activity. For C3-substituted indoles, the antioxidant effect is strongly dependent on the type of group directly connected to the methylene (B1212753) bridge at this position. researchgate.netresearchgate.net

Substituents at N1: The N1 position of the indole ring is also a key modulation point. For antioxidant activity, an unsubstituted N-H group is often considered essential for the hydrogen atom transfer mechanism that quenches free radicals. nih.govresearchgate.net In the context of 5-HT6 receptor ligands, the addition of a large arylsulfonyl group at the N1 position was found to confer high affinity. mdma.ch

These SAR studies collectively demonstrate that the this compound scaffold offers multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties to achieve desired potency and selectivity for a range of therapeutic targets.

Advanced Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. It provides information about the chemical environment of individual atoms, allowing for the determination of the molecular structure.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the structure of 4-bromo-3-methyl-1H-indole.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz, the following chemical shifts (δ) and multiplicities are observed rsc.org:

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-bromo-3-methyl-1H-indole, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via electrophilic bromination of 3-methyl-1H-indole using brominating agents like N-bromosuccinimide (NBS). Key parameters include solvent choice (e.g., dichloromethane or DMF), temperature control (0–25°C), and stoichiometric ratios (1:1.1 indole:NBS) to minimize di-brominated byproducts. Post-reaction purification via column chromatography (e.g., hexane/ethyl acetate) ensures high purity .

Q. How is this compound characterized, and what analytical techniques validate its structure?

- Methodological Answer : Structural confirmation requires multinuclear NMR (¹H, ¹³C) to identify substituent positions (e.g., bromine at C4, methyl at C3). Key NMR signals include aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm). Mass spectrometry (FAB-HRMS or ESI-MS) verifies molecular weight (e.g., [M+H]+ at m/z 225.98). TLC (Rf ~0.3 in ethyl acetate/hexane) monitors reaction progress .

Q. What are the common reactivity patterns of this compound in organic transformations?

- Methodological Answer : The bromine atom at C4 undergoes nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling with aryl boronic acids) to form biaryl derivatives. The indole NH can participate in alkylation (e.g., benzylation using K₂CO₃/DMF) to modify solubility. Reaction optimization requires inert atmospheres (N₂/Ar) and palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of electrophilic substitutions in this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution to identify reactive sites. Fukui indices and molecular electrostatic potential (MEP) maps highlight C4 as electron-deficient due to bromine’s inductive effect, favoring nucleophilic attacks. These models guide experimental design for functionalizing C2 or C5 positions .

Q. What strategies resolve contradictory spectral data (e.g., NMR shifts) across studies of this compound derivatives?

- Methodological Answer : Discrepancies in ¹H NMR shifts (e.g., ±0.2 ppm) may arise from solvent polarity (CDCl₃ vs. DMSO-d₆) or concentration effects. Cross-validate using 2D NMR (COSY, HSQC) to assign signals unambiguously. Compare with crystallographic data (e.g., C–H bond distances) to correlate electronic environments with observed shifts .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to confirm the structure of this compound derivatives?

- Methodological Answer : SC-XRD using SHELXL refines crystal structures by analyzing bond lengths (e.g., C–Br ~1.90 Å) and angles. Hydrogen bonding networks (e.g., N–H···O) stabilize crystal packing. For air-sensitive crystals, data collection at low temperatures (100–150 K) minimizes decomposition. CCDC deposition ensures reproducibility .

Q. What experimental parameters influence low yields in palladium-catalyzed cross-coupling reactions of this compound?

- Methodological Answer : Catalyst loading (1–5 mol%), ligand choice (e.g., XPhos for hindered substrates), and base (Cs₂CO₃ vs. K₃PO₄) critically affect yields. Microwave-assisted synthesis (80–120°C, 30–60 min) enhances reaction efficiency. Monitor byproducts (e.g., homocoupling) via GC-MS to adjust stoichiometry .

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound derivatives?

- Methodological Answer : Introduce substituents (e.g., fluorobenzyl groups) to enhance lipophilicity and target binding. Assay cytotoxicity (MTT) and enzyme inhibition (IC₅₀) to correlate substituent effects with activity. Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets (e.g., kinase ATP pockets) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。